

2-Isopropyl-N,2,3-trimethylbutanamide TRPM8 receptor interaction

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Isopropyl-N,2,3-trimethylbutanamide
Cat. No.:	B036289

[Get Quote](#)

An In-Depth Technical Guide to the Interaction of **2-Isopropyl-N,2,3-trimethylbutanamide** with the TRPM8 Receptor

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular sensor for cold temperatures in the mammalian nervous system.[\[1\]](#) Its activation by both thermal and chemical stimuli has made it a significant target for therapeutic intervention and a key component in various consumer products. This technical guide provides a comprehensive examination of the interaction between TRPM8 and **2-isopropyl-N,2,3-trimethylbutanamide**, a synthetic cooling agent commonly known as WS-23. We will delve into the molecular structure and function of the TRPM8 receptor, the chemical properties of WS-23, the specific mechanisms governing their interaction, and the established methodologies for studying these phenomena. This document is intended to serve as a foundational resource for researchers engaged in sensory biology, pain modulation, and the development of novel TRPM8-targeted compounds.

The TRPM8 Receptor: A Molecular Gateway for Cold Sensation

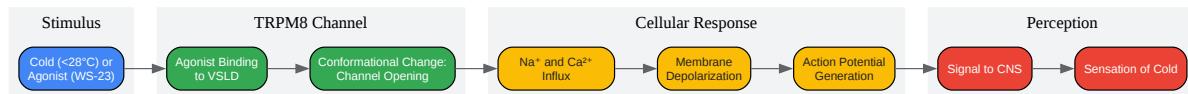
Introduction to the TRP Superfamily

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial mediators of sensory perception, converting thermal, mechanical, and chemical stimuli into electrical signals. [2] Within this family, thermosensitive TRP channels are responsible for the entire spectrum of temperature sensation, from warmth to noxious heat and from pleasant coolness to painful cold.[3] TRPM8, a member of the melastatin subfamily, was identified as the first and principal ion channel activated by cool temperatures (<28°C) and cooling compounds like menthol.[2][4]

Structure of the TRPM8 Channel

The TRPM8 channel is a homotetramer, comprised of four identical protein subunits that assemble to form a central ion-conducting pore.[5][6] Each subunit contains six transmembrane helices (S1-S6).[4]

- **Voltage-Sensor-Like Domain (VSLD):** The first four helices (S1-S4) form the VSLD, which is sensitive to changes in membrane voltage.[4] Crucially, this domain also houses the binding sites for chemical agonists like menthol and other cooling compounds.[4][7]
- **Pore Domain:** The S5 and S6 helices, along with a connecting pore loop, constitute the channel's pore.[5] This region is responsible for the channel's non-selective permeability to cations, with a relatively high preference for Ca^{2+} .[2]


Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of TRPM8, revealing a sophisticated three-layered architecture and confirming a domain-swapped arrangement where the VSLD of one subunit interacts with the pore domain of an adjacent subunit.[4][8]

Function and Activation

TRPM8 functions as a polymodal sensor, activated by a range of stimuli including cold temperatures, membrane depolarization, and chemical agonists.[9][10] Upon activation, the channel opens, allowing an influx of Na^+ and Ca^{2+} ions into the cell.[11] This influx leads to the depolarization of the sensory neuron's membrane, triggering the generation of an action potential.[11] The signal is then relayed from these primary afferent C- and A-delta fibers to the central nervous system, where it is interpreted as the sensation of cold.[5]

The activation of TRPM8 is also regulated by intracellular factors, most notably the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[7][12] PIP₂ is essential for channel

function, and its depletion can lead to channel desensitization, a process where the channel's activity decreases despite the continued presence of a stimulus.[2][10]

[Click to download full resolution via product page](#)

TRPM8 activation cascade from stimulus to perception.

2-Isopropyl-N,2,3-trimethylbutanamide (WS-23): A Synthetic Agonist

WS-23, chemically known as **2-Isopropyl-N,2,3-trimethylbutanamide**, is a synthetic cooling agent that is structurally distinct from menthol.[13][14] It is widely used in foods, beverages, cosmetics, and oral care products for its ability to impart a strong, clean cooling sensation with little to no odor or off-taste.[15]

Chemical and Physical Properties

WS-23 is a white crystalline solid with a faint mint-like smell.[13]

Property	Value	Source(s)
CAS Number	51115-67-4	[13]
Molecular Formula	C ₁₀ H ₂₁ NO	[13][16]
Molecular Weight	171.28 g/mol	[13][16]
Melting Point	60-63 °C	[13]
Boiling Point	233 °C	[13]
Solubility	Insoluble in water; soluble in alcohol and oils	

Pharmacological Profile

WS-23 is a potent and selective agonist of the TRPM8 receptor.[\[2\]](#)[\[17\]](#) Its primary pharmacological effect is the induction of a cooling sensation through the activation of TRPM8-expressing sensory neurons.[\[2\]](#) Unlike the super-cooling agonist icilin, the activation of TRPM8 by WS-23 appears to be independent of intracellular calcium concentration, a characteristic it shares with menthol.[\[14\]](#)

The Core Interaction: WS-23 and the TRPM8 Receptor

The interaction between WS-23 and TRPM8 is a classic example of ligand-gated ion channel activation. The binding of WS-23 to a specific site on the receptor induces a conformational change that opens the ion pore.

Mechanism and Binding Site

Structural and mutagenesis studies have located the binding pocket for cooling agonists within a cavity formed by the VSLD (S1-S4) and the TRP domain.[\[8\]](#)[\[18\]](#) While the precise residues that make contact with WS-23 have not been as extensively mapped as those for menthol, it is understood to act at this same general site. The activation by WS-23, like menthol, is pH-independent, which contrasts sharply with icilin, whose activation is strongly inhibited by acidic conditions.[\[14\]](#)[\[19\]](#) This suggests that WS-23 and menthol share a more similar activation mechanism compared to icilin.[\[19\]](#)

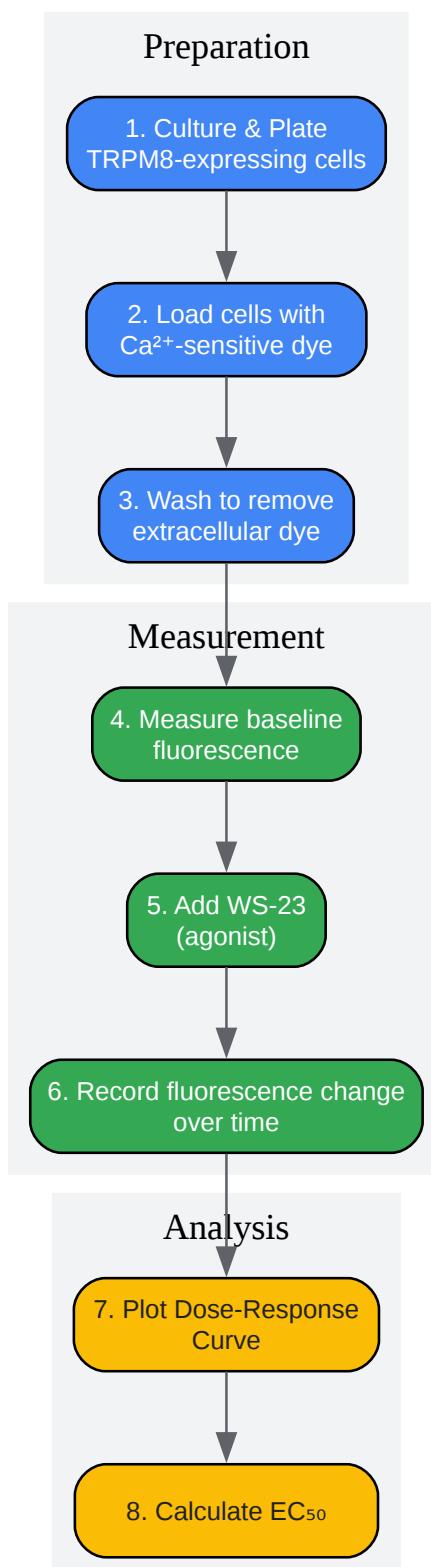
Comparative Potency

The potency of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC_{50}), which is the concentration required to elicit 50% of the maximal response. This value can vary depending on the cellular expression system used for the assay.

Agonist	Expression System	EC ₅₀ Value	Source(s)
WS-23	HEK-293 Cells	44 µM	[17]
WS-23	Xenopus Oocytes	1500 µM	[17]
Menthol	CHO Cells	101 µM	[20]
Icilin	CHO Cells	125 nM	[20]

Note: Direct comparison of EC₅₀ values across different studies and cell lines should be done with caution due to variations in experimental conditions.

Methodologies for Studying the WS-23/TRPM8 Interaction


Investigating the effects of compounds like WS-23 on TRPM8 requires robust and validated experimental systems. The two most common and powerful techniques are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assays

This high-throughput technique provides an indirect but reliable measure of channel activation by monitoring the influx of Ca²⁺.

- Causality and Principle: TRPM8 is a Ca²⁺-permeable channel.[21] When activated by an agonist like WS-23, the resulting influx of extracellular Ca²⁺ leads to a rapid increase in the intracellular free calcium concentration ([Ca²⁺]_i).[20] This change can be visualized and quantified using calcium-sensitive fluorescent dyes, such as Fura-2, which change their fluorescent properties upon binding to Ca²⁺.[20][22] This method is ideal for screening compounds and determining dose-response curves to calculate EC₅₀ values.
- Detailed Experimental Protocol (HEK-293 Cells):
 - Cell Culture & Transfection: Culture Human Embryonic Kidney (HEK-293) cells in an appropriate medium. Stably or transiently transfect the cells with a plasmid encoding the human TRPM8 channel. Plate the cells onto black, clear-bottom 96-well plates suitable for fluorescence measurements.[20][23]

- Dye Loading: The day after plating, remove the culture medium and load the cells with a Ca^{2+} indicator dye (e.g., 2 μM Fura-2 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution) for 45-60 minutes at 37°C.[\[20\]](#)
- Washing: Gently wash the cells with the buffer to remove excess extracellular dye.
- Baseline Measurement: Place the plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[\[20\]](#) Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.
- Compound Addition: Using the instrument's integrated liquid handler, add varying concentrations of WS-23 (prepared in the same buffer) to the wells.
- Data Acquisition: Immediately following compound addition, continuously record the fluorescence signal for 5-10 minutes. The increase in fluorescence intensity (or ratio of intensities for ratiometric dyes like Fura-2) corresponds to the increase in $[\text{Ca}^{2+}]_i$.
- Data Analysis: For each concentration, calculate the peak response over baseline. Plot the response as a function of the WS-23 concentration and fit the data to a Hill equation to determine the EC_{50} .

[Click to download full resolution via product page](#)

Step-by-step workflow for a calcium imaging assay.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is the gold standard for studying ion channel function, as it provides a direct measurement of the ionic currents flowing through the channel.

- **Causality and Principle:** The patch-clamp technique allows for the precise control of the cell's membrane potential while measuring the minute currents (in the picoampere to nanoampere range) that result from ion channel opening.^[3] In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured, providing electrical access to the entire cell. This allows for the characterization of the channel's biophysical properties, such as its current-voltage relationship, activation and deactivation kinetics, and single-channel conductance.^{[2][24]}
- **Detailed Experimental Protocol:**
 - **Cell Preparation:** Plate TRPM8-expressing cells on glass coverslips at a low density to allow for the isolation of single cells.
 - **Solution Preparation:** Prepare an extracellular (bath) solution containing physiological ion concentrations and an intracellular (pipette) solution that mimics the cell's cytosol.
 - **Pipette Fabrication:** Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with the intracellular solution.
 - **Seal Formation:** Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
 - **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
 - **Voltage Clamp and Recording:** Using a patch-clamp amplifier, hold the cell's membrane potential at a set value (e.g., -60 mV).^[25] Apply voltage steps or ramps to study the voltage-dependence of the channel.

- Agonist Application: Perfusion of the extracellular solution containing a known concentration of WS-23 over the cell. The activation of TRPM8 will result in an inward current at negative holding potentials.
- Data Analysis: Analyze the recorded currents to determine amplitude, kinetics, and the current-voltage (I-V) relationship. This provides direct evidence of channel activation and detailed information about its gating properties.

Therapeutic and Commercial Applications

The modulation of TRPM8 by agonists like WS-23 has significant therapeutic and commercial potential.

- Therapeutic Potential: The activation of TRPM8 can produce analgesic effects by desensitizing pain-sensing neurons.[26][27] This has led to the investigation of TRPM8 agonists for managing chronic neuropathic and inflammatory pain, migraine, and chronic cough.[26][28]
- Commercial Uses: As a potent cooling agent, WS-23 is a key ingredient in a vast array of consumer products, including chewing gum, candy, beverages, toothpaste, and topical skin products, where it provides a refreshing sensation without the characteristic aroma of menthol.[13][15]

Conclusion and Future Directions

2-isopropyl-N,2,3-trimethylbutanamide (WS-23) is a powerful tool for both basic research and commercial applications. Its specific and potent activation of the TRPM8 receptor allows for the targeted stimulation of the cold-sensing pathway. This technical guide has outlined the fundamental structural and functional characteristics of the TRPM8 channel and detailed the primary methodologies used to investigate its interaction with WS-23.

Future research will likely focus on leveraging the detailed structural information from cryo-EM to rationally design novel TRPM8 modulators with enhanced selectivity and specific properties (e.g., agonists vs. antagonists) for targeted therapeutic applications, such as treating cold allodynia or visceral pain.[9][29] A deeper understanding of the precise molecular interactions within the agonist binding pocket will be paramount to advancing this field.

References

- Bharate, S. S., & Bharate, S. B. (2012). Modulation of thermoreceptor TRPM8 by cooling compounds. *ACS Chemical Neuroscience*, 3(4), 248–267. [\[Link\]](#)
- Bharate, S. S., & Bharate, S. B. (2012). Modulation of thermoreceptor TRPM8 by cooling compounds. *PubMed Central*. [\[Link\]](#)
- Wikipedia. (n.d.). TRPM8.
- Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. *Science*, 378(6616). [\[Link\]](#)
- Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. *PubMed*. [\[Link\]](#)
- Patsnap Synapse. (2025).
- Perraud, S., et al. (2013). TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology. *PubMed*. [\[Link\]](#)
- Patsnap Synapse. (2025). What TRPM8 agonists are in clinical trials currently? [\[Link\]](#)
- Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. *The Journal of Neuroscience*, 24(23), 5364–5369. [\[Link\]](#)
- Anonymous. (2024). What are TRPM8 agonists and how do they work? [\[Link\]](#)
- Rygg, A. (n.d.). Chilling Sensations: The Role of TRPM8 in Cold Perception and Beyond. Rygg. [\[Link\]](#)
- McKemy, D. D. (2005). TRPM8: The Cold and Menthol Receptor. In *TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades*. NCBI Bookshelf. [\[Link\]](#)
- Brauchi, S., Orio, P., & Latorre, R. (2004). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. *PNAS*, 101(43), 15494–15499. [\[Link\]](#)
- González-Muñiz, R., et al. (2021).
- Aikkal, R. (2025). TRPM8: Structure, Function, and Therapeutic Potential.
- Yin, Y., et al. (2017). Structure of the cold- and menthol-sensing ion channel TRPM8. *PubMed Central*. [\[Link\]](#)
- ResearchGate. (2025).
- González-Muñiz, R., et al. (2021).
- Vyklicky, L., et al. (2011). Regulation of TRPM8 channel activity. *PubMed Central*. [\[Link\]](#)
- Xi'an Xszo Chem Co., Ltd. (2024). 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics. [\[Link\]](#)
- La, J. H., et al. (2017). Cutaneous TRPM8-expressing sensory afferents are a small population of neurons with unique firing properties. *PubMed Central*. [\[Link\]](#)

- Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PubMed Central. [Link]
- Behrendt, H.-J., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R)
- The Physiological Society. (n.d.).
- Palkar, R. (2020). The cool things to know about TRPM8! Taylor & Francis Online. [Link]
- Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. PubMed Central. [Link]
- Matta, J. A., & Ahern, G. P. (2007). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. Journal of Physiology. [Link]
- González-Muñiz, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation.
- ResearchGate. (n.d.).
- LookChem. (n.d.). **2-Isopropyl-N,2,3-trimethylbutanamide**.
- ResearchGate. (n.d.). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. [Link]
- Madrid, R., & Pertusa, M. (2023).
- González-Muñiz, R., et al. (2021). Mutations of TRPM8 channels: Unraveling the molecular basis of activation by cold and ligands. PubMed Central. [Link]
- ResearchGate. (n.d.). Selected calcium-imaging traces (functional fingerprints) of individual...[Link]
- TradeIndia. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23.
- Zhang, L., & Barritt, G. J. (2004).
- ResearchGate. (n.d.). Suggested Ca^{2+} signal transduction model accounting for how TRPM8...[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2 (Journal Article) | OSTI.GOV [osti.gov]
- 8. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. rygg.au [rygg.au]
- 12. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 16. chemscene.com [chemscene.com]
- 17. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular determinants of TRPM8 function: key clues for a cool modulation [frontiersin.org]
- 19. jneurosci.org [jneurosci.org]
- 20. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. physoc.org [physoc.org]
- 25. researchgate.net [researchgate.net]
- 26. What are the therapeutic applications for TRPM8 agonists? [synapse.patsnap.com]
- 27. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]
- 28. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 29. TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Isopropyl-N,2,3-trimethylbutanamide TRPM8 receptor interaction]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036289#2-isopropyl-n-2-3-trimethylbutanamide-trpm8-receptor-interaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com